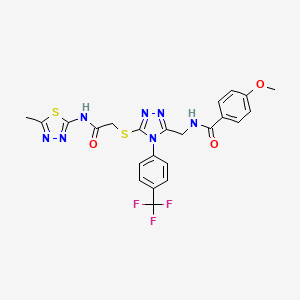
4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C23H20F3N7O3S2 and its molecular weight is 563.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide represents a complex molecular structure that integrates various pharmacologically active moieties. The biological activity of this compound is primarily influenced by the presence of the 1,3,4-thiadiazole and triazole rings, which are known for their diverse therapeutic potentials.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features multiple functional groups that contribute to its biological interactions.
Anticancer Activity
Research has shown that derivatives of 1,3,4-thiadiazole , including those similar to the target compound, exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study indicated that certain thiadiazole derivatives demonstrated IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer) . The most active compounds showed selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 Value (μg/mL) | Compound |
|---|---|---|
| HCT116 | 3.29 | Thiadiazole Derivative 1 |
| MCF-7 | 0.28 | Thiadiazole Derivative 2 |
| H460 | 10 | Thiadiazole Derivative 3 |
Antimicrobial Activity
The thiadiazole moiety is also associated with antimicrobial properties. Compounds containing this scaffold have shown effectiveness against a range of bacterial and fungal pathogens:
- Antibacterial Activity : Derivatives have been reported to possess moderate to significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics . For example, compounds with halogen substitutions exhibited enhanced antibacterial activity.
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Bacillus cereus | 16 | Significant |
The biological activity of the compound may involve several mechanisms:
- Inhibition of Tubulin Polymerization : Some studies suggest that thiadiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Synergistic Effects : The combination of different active moieties in the compound may lead to synergistic effects, enhancing overall efficacy against targeted diseases .
Case Studies
- Study on Anticancer Properties : A comprehensive study evaluated a series of thiadiazole derivatives for their anticancer properties using in vitro assays. The results indicated that compounds similar to the target molecule induced apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy Evaluation : Another study focused on the antimicrobial activity of thiadiazole derivatives against various pathogens. The findings highlighted significant inhibition against Candida albicans and Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating infections .
Eigenschaften
IUPAC Name |
4-methoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O3S2/c1-13-29-31-21(38-13)28-19(34)12-37-22-32-30-18(11-27-20(35)14-3-9-17(36-2)10-4-14)33(22)16-7-5-15(6-8-16)23(24,25)26/h3-10H,11-12H2,1-2H3,(H,27,35)(H,28,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLQQKFDRFGPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C(F)(F)F)CNC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














